molecular formula C13H18N2O2 B112576 4-Amino-1-benzylpiperidine-4-carboxylic Acid CAS No. 39143-25-4

4-Amino-1-benzylpiperidine-4-carboxylic Acid

Cat. No. B112576
CAS RN: 39143-25-4
M. Wt: 234.29 g/mol
InChI Key: UAPJXCZSNCQLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-benzylpiperidine-4-carboxylic Acid is a chemical compound . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 4-Amino-1-benzylpiperidine-4-carboxylic Acid involves several stages, including the key one-pot azide reductive cyclization of aldehyde . The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .


Molecular Structure Analysis

The molecular weight of 4-Amino-1-benzylpiperidine-4-carboxylic Acid is 234.3 . Its IUPAC name is 4-amino-1-benzyl-4-piperidinecarboxylic acid .


Chemical Reactions Analysis

Piperidines, including 4-Amino-1-benzylpiperidine-4-carboxylic Acid, are important synthetic fragments for designing drugs . They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

4-Amino-1-benzylpiperidine-4-carboxylic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .

Scientific Research Applications

Biological Activity of Structurally Similar Compounds

Natural carboxylic acids, including those structurally related to 4-Amino-1-benzylpiperidine-4-carboxylic Acid, exhibit a range of biological activities. These activities are significantly influenced by the structural composition of the acids, affecting their antioxidant, antimicrobial, and cytotoxic properties. For instance, research has highlighted that the antioxidant activity of certain carboxylic acids correlates with the number of hydroxyl groups and conjugated bonds they possess. Similarly, antimicrobial and anticancer properties are notably dependent on the structural nuances of the carboxylic acids, suggesting a complex interplay between structure and biological efficacy (Godlewska-Żyłkiewicz et al., 2020).

Advances in Peptide Studies

The unnatural amino acid TOAC, similar in concept to 4-Amino-1-benzylpiperidine-4-carboxylic Acid, has proven invaluable in peptide research. Its incorporation into peptides provides a unique tool for analyzing peptide backbone dynamics and secondary structure through techniques such as EPR spectroscopy and NMR. This has enabled detailed studies of peptides' interaction with membranes and other biological molecules, offering insights into fundamental biochemical processes (Schreier et al., 2012).

Carboxylic Acids in Liquid-Liquid Extraction

The extraction of carboxylic acids from aqueous streams, akin to the potential applications of 4-Amino-1-benzylpiperidine-4-carboxylic Acid, plays a pivotal role in producing bio-based plastics. Innovations in solvent development for this extraction process, such as the use of ionic liquids, highlight the ongoing advancements in this field, aiming for more efficient and economically viable processes (Sprakel & Schuur, 2019).

Biocatalyst Inhibition Insights

Understanding the inhibition of biocatalysts by carboxylic acids offers critical insights into microbial metabolism and the production of biorenewable chemicals. Research into the effects of carboxylic acids on microbes such as Escherichia coli and Saccharomyces cerevisiae reveals the underlying metabolic challenges and opportunities for engineering more robust microbial strains for industrial applications (Jarboe et al., 2013).

Novel Carboxylic Acid Bioisosteres

The development of novel carboxylic acid bioisosteres, which could include derivatives of 4-Amino-1-benzylpiperidine-4-carboxylic Acid, highlights the ongoing innovation in medicinal chemistry. These bioisosteres aim to overcome the limitations associated with traditional carboxylic acid-containing drugs, such as toxicity and metabolic instability, paving the way for safer and more effective therapeutic agents (Horgan & O’ Sullivan, 2021).

Safety And Hazards

The compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines, including 4-Amino-1-benzylpiperidine-4-carboxylic Acid, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to evolve and contribute to the discovery and biological evaluation of potential drugs .

properties

IUPAC Name

4-amino-1-benzylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-13(12(16)17)6-8-15(9-7-13)10-11-4-2-1-3-5-11/h1-5H,6-10,14H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPJXCZSNCQLMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60363188
Record name 4-Amino-1-benzylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-benzylpiperidine-4-carboxylic Acid

CAS RN

39143-25-4
Record name 4-Amino-1-benzylpiperidine-4-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60363188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-1-benzylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.